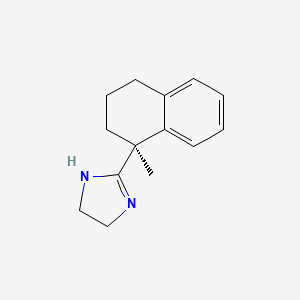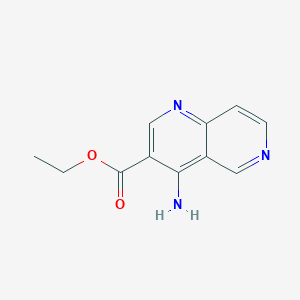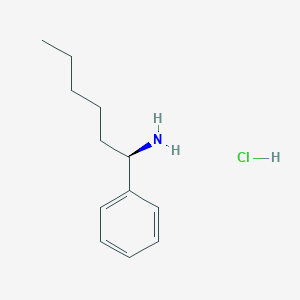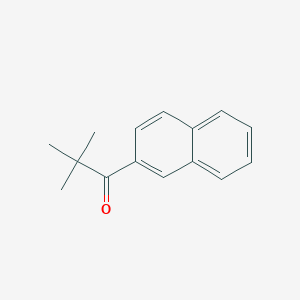
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a phenylacetonitrile moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of 4-hydroxypiperidine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution with phenylacetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-YL)-2-phenylacetonitrile.
Reduction: Formation of 2-(4-hydroxypiperidin-1-YL)-2-phenylacetamide.
Substitution: Formation of 2-(4-alkoxypiperidin-1-YL)-2-phenylacetonitrile.
Applications De Recherche Scientifique
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets. The hydroxyl group and nitrile moiety allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar hydroxyl functionality.
2-Phenylacetonitrile: Lacks the piperidine ring but shares the phenylacetonitrile moiety.
N-Phenylpropanamide: Contains a similar phenyl group but differs in the amide functionality.
Uniqueness
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile is unique due to its combination of a piperidine ring, hydroxyl group, and phenylacetonitrile moiety. This unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities .
Propriétés
Numéro CAS |
1018437-11-0 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-(4-hydroxypiperidin-1-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,12-13,16H,6-9H2 |
Clé InChI |
RTYIRLUOETUSLP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)




![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)


![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)
![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)

